5-(Pentyloxy)thiophene-2-boronic acid
Description
5-(Pentyloxy)thiophene-2-boronic acid is a boronic acid derivative featuring a thiophene ring substituted with a pentyloxy (-O-C₅H₁₁) group at the 5-position and a boronic acid (-B(OH)₂) moiety at the 2-position. Such compounds are critical in materials science, particularly in organic electronics and fluorescent amyloid ligands, due to their tunable electronic properties and ability to form stable π-conjugated systems .
Properties
IUPAC Name |
(5-pentoxythiophen-2-yl)boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15BO3S/c1-2-3-4-7-13-9-6-5-8(14-9)10(11)12/h5-6,11-12H,2-4,7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJXZLMWFJIUFAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(S1)OCCCCC)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15BO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Pentyloxy)thiophene-2-boronic acid typically involves the following steps:
Thiophene Functionalization: The thiophene ring is first functionalized by introducing a pentyloxy group at the 5-position. This can be achieved through nucleophilic substitution reactions.
Borylation: The introduction of the boronic acid group at the 2-position is commonly carried out using borylation reactions. One method involves the use of a palladium-catalyzed borylation reaction, where a suitable boron reagent, such as bis(pinacolato)diboron, is used in the presence of a palladium catalyst and a base.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and scalable purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Suzuki-Miyaura Coupling: This compound is primarily used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. The reaction involves the coupling of 5-(Pentyloxy)thiophene-2-boronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base.
Oxidation and Reduction: The thiophene ring can undergo oxidation and reduction reactions, although these are less common for the boronic acid derivative.
Common Reagents and Conditions:
Palladium Catalysts: Palladium(II) acetate or palladium(0) complexes are commonly used as catalysts.
Bases: Bases such as potassium carbonate or sodium hydroxide are used to facilitate the reaction.
Solvents: Common solvents include tetrahydrofuran (THF), dimethylformamide (DMF), and water.
Major Products:
- The major products of the Suzuki-Miyaura coupling reaction are biaryl compounds, where the thiophene ring is coupled with another aromatic or vinyl group.
Scientific Research Applications
Chemistry:
Organic Synthesis: 5-(Pentyloxy)thiophene-2-boronic acid is used as a building block in the synthesis of complex organic molecules, particularly in the formation of biaryl compounds through Suzuki-Miyaura coupling.
Biology and Medicine:
Drug Development: Boronic acid derivatives are explored for their potential as enzyme inhibitors, particularly protease inhibitors, which are important in the development of therapeutic agents.
Industry:
Materials Science: This compound can be used in the synthesis of conjugated polymers and organic electronic materials, which are important for applications in organic photovoltaics and light-emitting diodes.
Mechanism of Action
Suzuki-Miyaura Coupling Mechanism:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The boronic acid group transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the carbon-carbon bond and regenerating the palladium catalyst.
Molecular Targets and Pathways:
- The primary molecular target is the palladium catalyst, which facilitates the coupling reaction through its various oxidation states and coordination complexes.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 5-(Pentyloxy)thiophene-2-boronic acid with structurally related thiophene boronic acids, highlighting substituent effects on molecular properties and applications:
Electronic Effects
- However, long alkyl chains (e.g., pentyloxy) may reduce solubility in polar solvents .
- Electron-Withdrawing Groups (e.g., Ethoxycarbonyl): Improve electrophilicity of the boronic acid, facilitating cross-coupling with electron-rich aryl halides .
Steric Effects
- Bulky substituents (e.g., tert-butyl) can hinder reaction rates in cross-couplings but improve thermal stability in materials like organic semiconductors .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
